4H,5H,7H-thieno[2,3-c]pyran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H,5H,7H-thieno[2,3-c]pyran-2-carboxylic acid is an organic compound with a unique structure that combines elements of both thiophene and pyran rings
Mechanism of Action
Target of Action
The primary target of 4H,5H,7H-thieno[2,3-c]pyran-2-carboxylic acid is the Ras-related protein Rab-7 . Rab-7 is a member of the Ras superfamily of GTPases and plays a crucial role in the regulation of vesicular traffic in cells .
Mode of Action
This compound acts as a potent and competitive inhibitor of Ras-related GTPases . It binds potently to the Rab7 nucleotide binding site, thereby antagonizing the function of Rab-7 .
Biochemical Pathways
It is known that the compound reduces class switch dna recombination (csr) in b cells and survival of plasma cells
Result of Action
The molecular and cellular effects of this compound’s action include the reduction of class switch DNA recombination (CSR) in B cells and the survival of plasma cells
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H,5H,7H-thieno[2,3-c]pyran-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene derivatives with suitable reagents to form the desired pyran ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4H,5H,7H-thieno[2,3-c]pyran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound .
Scientific Research Applications
4H,5H,7H-thieno[2,3-c]pyran-2-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiophene and pyran derivatives have shown efficacy.
Comparison with Similar Compounds
Similar Compounds
2-(Oxalyl-Amino)-4,7-Dihydro-5h-Thieno[2,3-C]Pyran-3-Carboxylic Acid: This compound shares a similar core structure but has different functional groups, leading to distinct chemical and biological properties.
5-Methyl-4,5,6,7-Tetrahydrothiazolo[5,4-C]Pyridine-2-Carboxylic Acid: Another related compound with a different ring system, offering unique reactivity and applications.
Uniqueness
4H,5H,7H-thieno[2,3-c]pyran-2-carboxylic acid is unique due to its combination of thiophene and pyran rings, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and industrial applications, as it can serve as a versatile building block for the synthesis of novel molecules .
Properties
CAS No. |
1480852-51-4 |
---|---|
Molecular Formula |
C8H8O3S |
Molecular Weight |
184.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.